3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
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Overview
Description
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring, a thiophene ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide to yield 2-bromo-3-methylthiophene.
Formation of the Triazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
5-methyl-4-bromothiophen-2-ylboronic acid: Another brominated thiophene derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is unique due to its combination of a triazole ring and a brominated thiophene moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS2/c1-12-7(13)10-11-8(12)14-4-5-2-3-6(9)15-5/h2-3H,4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSAYCZKRLKQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248942-93-9 |
Source
|
Record name | 3-{[(5-bromothiophen-2-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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